L-tryptophan beta-naphthylamide

Vue d'ensemble

Description

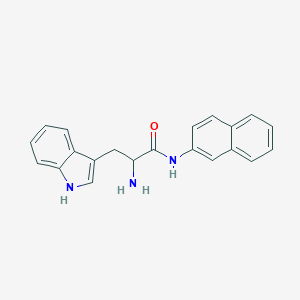

L-tryptophan beta-naphthylamide is a biochemical compound with the molecular formula C21H19N3O and a molecular weight of 329.40 g/mol . It is primarily used in proteomics research and serves as a versatile building block in the synthesis of other chemicals . This compound is known for its solid physical state and is typically stored at 4°C .

Méthodes De Préparation

L-tryptophan beta-naphthylamide can be synthesized through various chemical routes. One common method involves the use of L-tryptophan as a starting material, which undergoes a series of chemical reactions to form the final product . The synthetic process often includes steps such as amide bond formation and naphthyl group attachment. Industrial production methods may involve microbial fermentation, where genetically engineered microorganisms like Escherichia coli are used to produce L-tryptophan, which is then chemically modified to obtain this compound .

Analyse Des Réactions Chimiques

L-tryptophan beta-naphthylamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of indole derivatives, while reduction reactions may yield amine derivatives .

Applications De Recherche Scientifique

L-tryptophan beta-naphthylamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis to create complex compounds such as 5,6-dihydroindolizine, which has anti-inflammatory properties . In biology, it serves as a substrate for enzymatic reactions and is used in studies involving proteomics and enzyme kinetics . In medicine, this compound is explored for its potential therapeutic effects, including its role in antimicrobial peptide research . Additionally, it has industrial applications in the production of pharmaceuticals and fine chemicals .

Mécanisme D'action

The mechanism of action of L-tryptophan beta-naphthylamide involves its interaction with specific molecular targets and pathways. In antimicrobial research, it has been shown that tryptophan-containing peptides can exert their effects through nonreceptor-mediated membrane lysis of pathogenic organisms . This mechanism is attributed to the amphipathic nature of the peptides, which allows them to interact with and disrupt biological membranes. The compound’s indole side chain plays a crucial role in these interactions, enabling unique biochemical interactions such as cation-π interactions .

Comparaison Avec Des Composés Similaires

L-tryptophan beta-naphthylamide can be compared with other similar compounds, such as beta-carboline alkaloids derived from tryptophan . These alkaloids, including harmine and harmaline, share structural similarities with this compound but differ in their biological activities and applications. For instance, beta-carboline alkaloids are known for their hallucinogenic and psychotropic properties, whereas this compound is primarily used in research and industrial applications . Other similar compounds include various tryptophan derivatives used in proteomics and organic synthesis .

Activité Biologique

L-Tryptophan beta-naphthylamide is a compound derived from the amino acid L-tryptophan, modified by the addition of a beta-naphthyl group. This modification can influence its biological activity, particularly in relation to its interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its effects on protein synthesis, potential therapeutic applications, and safety profiles based on diverse research findings.

The biological activity of this compound can be attributed to its structural similarity to L-tryptophan and its ability to interact with tryptophan receptors and metabolic pathways. Research indicates that L-tryptophan and its analogs can bind to specific receptors, leading to increased enzyme activities associated with protein synthesis and nucleocytoplasmic translocation of mRNA.

- Protein Synthesis : Studies have shown that L-tryptophan enhances polyribosomal aggregation and increases protein synthesis in liver tissues. In contrast, while beta-naphthylamide derivatives may bind to tryptophan receptors, they do not always stimulate the same levels of protein synthesis as L-tryptophan itself .

2.1 Effects on Fatigue and Endurance

A study involving elite cyclists demonstrated that supplementation with L-tryptophan significantly improved endurance during high-intensity exercise. The trial showed a marked increase in plasma tryptophan levels compared to a placebo group, suggesting that L-tryptophan may enhance performance by modulating fatigue perception .

| Parameter | Placebo (PLB) | Tryptophan (TRP) | p-value |

|---|---|---|---|

| Plasma Tryptophan (mmol/ml) | 33.73 ± 17.11 | 93.26 ± 26.16 | <0.00007 |

| Isoleucine (mmol/ml) | 59.40 ± 16.66 | 47.30 ± 13.90 | <0.02 |

| Tyrosine (mmol/ml) | 71.40 ± 18.34 | 58.40 ± 16.89 | <0.01 |

2.2 Neurotransmitter Synthesis

L-Tryptophan is a precursor for serotonin, an important neurotransmitter involved in mood regulation and cognitive function. The conversion of L-tryptophan into serotonin can be influenced by the presence of other amino acids and dietary factors, which may also apply to its beta-naphthylamide derivative .

3.1 Carcinogenicity Studies

A comprehensive bioassay conducted on Fischer 344 rats and B6C3F1 mice assessed the potential carcinogenic effects of L-tryptophan and its derivatives, including beta-naphthylamide compounds. The results indicated no significant increase in tumor incidence among treated groups compared to controls, suggesting that this compound is not carcinogenic under the tested conditions .

3.2 General Toxicity

In terms of general toxicity, studies have reported minimal adverse effects associated with high doses of L-tryptophan in animal models, including only slight weight loss and high survival rates among test subjects . These findings are crucial for evaluating the safety profile of compounds derived from L-tryptophan.

4. Case Studies

Several case studies have explored the therapeutic potential of L-tryptophan derivatives in various conditions:

- Depression and Anxiety : Clinical trials have indicated that tryptophan supplementation may alleviate symptoms of depression by enhancing serotonin levels in the brain.

- Sleep Disorders : As a precursor to melatonin, L-tryptophan has been studied for its role in improving sleep quality and regulating circadian rhythms.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying L-tryptophan beta-naphthylamide in experimental samples?

High-performance liquid chromatography (HPLC) is widely used, with mobile phases combining aqueous buffers and organic solvents (e.g., acetonitrile). Key parameters include a C18 column, UV detection at 280 nm (optimized for naphthylamide absorption), and a flow rate of 1.0 mL/min. Quality control measures such as triplicate injections, calibration curves, and blank controls ensure reproducibility .

Q. What protocols are used to assess the enzymatic activity of this compound as a substrate?

Enzymatic assays often measure cleavage kinetics via spectrophotometry. For proteases, incubate the substrate with the enzyme and monitor beta-naphthylamide release at 405–410 nm. Include negative controls (e.g., enzyme inhibitors) and validate specificity using competitive substrates (e.g., Gly-Phe beta-naphthylamide analogs) .

Q. How is the purity of this compound verified in synthetic chemistry research?

Combine chromatographic (HPLC, >95% purity threshold) and spectroscopic methods (NMR, FT-IR). Replicates, system suitability tests, and spike-recovery experiments minimize analytical variability .

Q. What are the critical parameters for preparing this compound solutions for stability studies?

Use inert solvents (DMSO or ethanol) to prevent hydrolysis. Optimize concentration (≤10 mM to avoid aggregation), store at −20°C in amber vials, and validate stability via periodic HPLC analysis .

Q. What ethical considerations apply to studies involving this compound in animal models?

Secure institutional animal care committee approval. Design studies to minimize sample size, ensure humane endpoints, and adhere to ARRIVE guidelines for reporting .

Advanced Research Questions

Q. How can researchers optimize the synthesis or extraction of this compound using experimental design principles?

Apply Box-Behnken designs (BBD) to evaluate interactions between variables (e.g., temperature, solvent composition, reaction time). Post-optimization, validate models via ANOVA to identify significant factors (e.g., p < 0.05 for L-tryptophan concentration effects) .

Q. How should researchers address contradictions in data when identifying this compound derivatives via non-targeted analysis?

Use orthogonal methods (e.g., LC-MS/MS and NMR) to resolve ambiguities. For tentative identifications, compare fragmentation patterns with spectral libraries and apply confidence tiers (e.g., Level 2–3 per Metabolomics Standards Initiative) .

Q. What statistical approaches are appropriate for analyzing variable interactions in this compound experimental optimization?

Multivariate analysis (e.g., principal component analysis) and response surface methodology (RSM) model nonlinear relationships. Software like Design-Expert® or R packages (e.g., rsm) facilitate predictive modeling .

Q. What strategies mitigate identification errors in this compound metabolite studies using non-targeted methods?

Employ high-resolution mass spectrometry (HRMS) to distinguish isobaric compounds. Validate findings with isotopic pattern matching, retention time indexing, and synthetic standards where available .

Q. How do researchers validate the specificity of this compound in enzyme inhibition assays?

Conduct competitive inhibition assays with known inhibitors (e.g., E-64 for cysteine proteases). Use dose-response curves to calculate IC50 values and confirm non-competitive mechanisms via Lineweaver-Burk plots .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., HPLC vs. enzymatic assays) and statistical tests (e.g., Tukey’s HSD for pairwise comparisons) .

- Experimental Design : Prioritize factorial designs (e.g., Plackett-Burman) for screening variables before BBD optimization .

- Non-Targeted Workflows : Leverage open-source tools (e.g., XCMS Online, GNPS) for spectral processing and annotation .

Propriétés

IUPAC Name |

2-amino-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c22-19(12-16-13-23-20-8-4-3-7-18(16)20)21(25)24-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,13,19,23H,12,22H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGGFBMEWGARAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954902 | |

| Record name | 2-Amino-3-(1H-indol-3-yl)-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-63-4 | |

| Record name | (S)-alpha-Amino-N-2-naphthyl-1H-indole-3-propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-(1H-indol-3-yl)-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.